

Santalol's Differential Impact on Skin Cancer: A Comparative Analysis

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Compound of Interest

Compound Name: Santalol

Cat. No.: B049924

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Researchers, scientists, and drug development professionals now have access to a comprehensive comparative guide on the effects of **santalol**, a primary constituent of sandalwood oil, on various types of skin cancer. This guide synthesizes experimental data to objectively evaluate **santalol**'s performance against melanoma and non-melanoma skin cancers, providing a valuable resource for oncology research and therapeutic development.

Santalol, particularly its active isomer α -**santalol**, has demonstrated significant potential as a chemopreventive and therapeutic agent against cutaneous malignancies.[1][2] This natural compound has been shown to impede the development of skin tumors induced by chemical carcinogens and ultraviolet B (UVB) radiation in animal models.[1][3][4] In vitro studies have further elucidated its anticancer mechanisms, which include the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Comparative Efficacy of α -Santalol on Skin Cancer Cell Lines

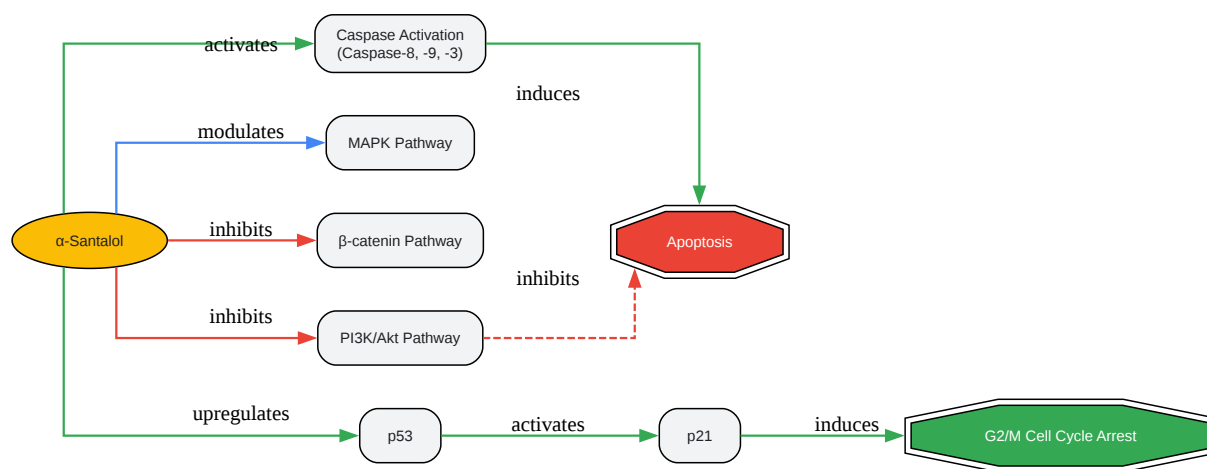
The cytotoxic and pro-apoptotic effects of α -**santalol** have been evaluated in different skin cancer cell lines, primarily human epidermoid carcinoma (A431) and human melanoma (UACC-62). While specific IC50 values require consultation of the full research articles, the available data indicates a dose-dependent inhibition of cell viability in both cell lines.

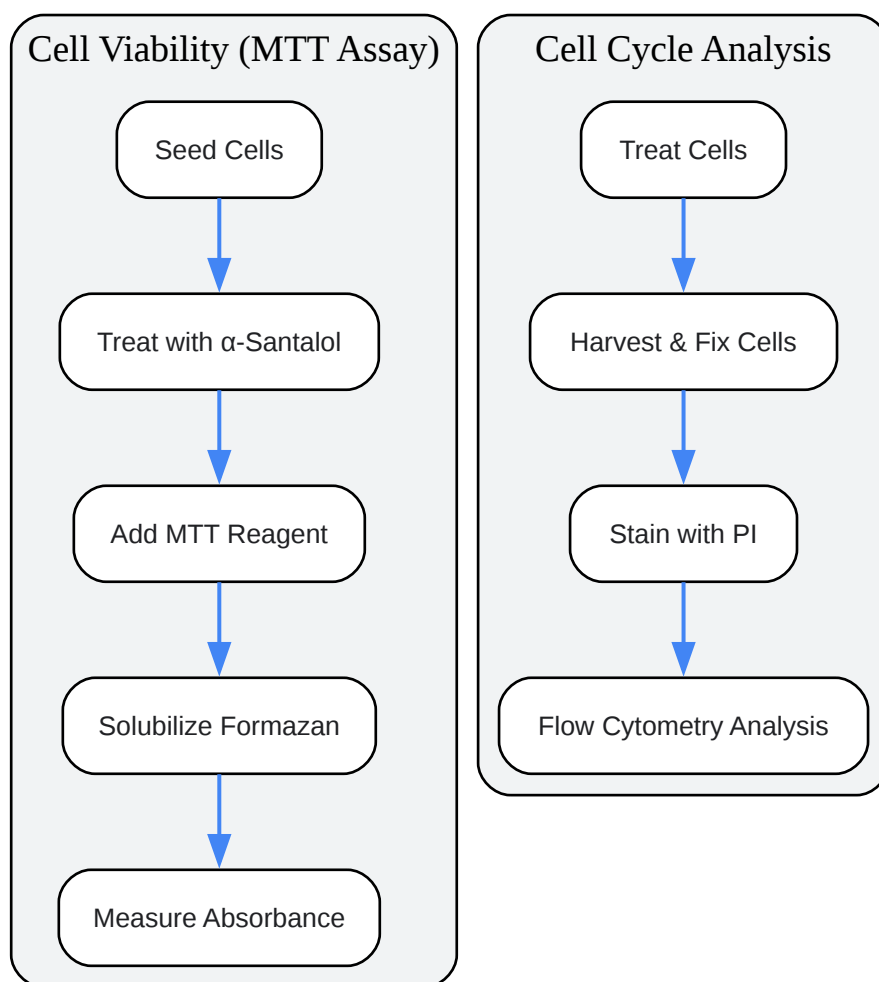
Cell Line	Cancer Type	Key Effects of α -Santalol	References
A431	Epidermoid Carcinoma (Non-Melanoma)	Induces G2/M phase cell cycle arrest, promotes apoptosis through both caspase-dependent and -independent pathways, up-regulates p21, and suppresses mutant p53 expression.	
UACC-62	Melanoma	Induces G2/M phase cell cycle arrest, up-regulates wild-type p53, and causes microtubule depolymerization.	

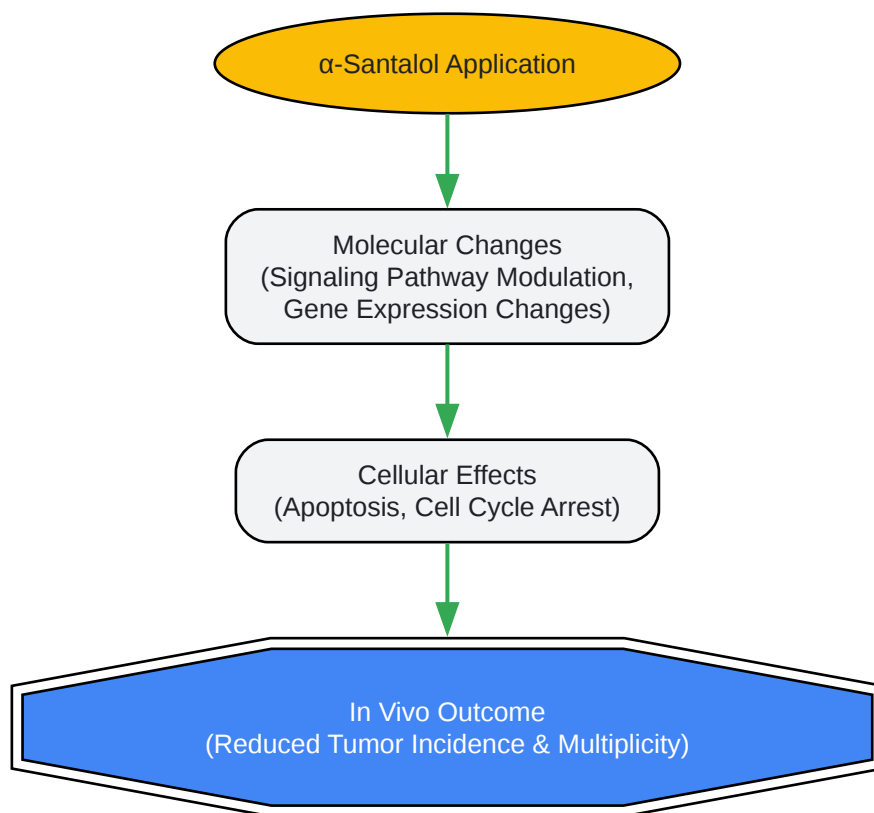
Mechanistic Insights: Signaling Pathways Modulated by Santalol

α -**Santalol** exerts its anticancer effects by targeting multiple signaling pathways crucial for cancer cell survival and proliferation. A key mechanism is the induction of apoptosis through both the intrinsic and extrinsic pathways. This involves the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases. Furthermore, α -**santalol** has been shown to inhibit the PI3K/Akt pathway and modulate the MAPK and β -catenin pathways.

Below is a diagram illustrating the key signaling pathways affected by α -**santalol** in skin cancer cells.







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